![molecular formula C15H28N2O2 B2445400 tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 1782013-76-6](/img/structure/B2445400.png)
tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate” is a chemical compound with the molecular formula C15H28N2O2 . It is also known as "2-Azaspiro[5.5]undecane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The InChI code for “tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate” is1S/C15H28N2O2/c1-14(2,3)19-13(18)16-10-6-9-15(11-16)8-5-4-7-12(15)17/h4-11H2,1-3H3
. This code provides a unique representation of the molecule’s structure.
Scientific Research Applications
Reagent Development for Protecting Groups
A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids. This reagent reacts with amino acids and their esters at room temperature in the presence of a base, yielding N-Boc-amino acids and their esters with good yields and purity. Boc-OASUD is highlighted for its solid form and enhanced stability compared to di-tert-butyl dicarbonate, making it a preferable alternative for introducing Boc protecting groups without racemization (Rao et al., 2017).
Synthesis of Bifunctional Compounds
Research describes efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a previously unknown bifunctional compound. This compound and its intermediates offer a convenient entry point to novel compounds with potential chemical space complementary to piperidine ring systems, useful for further selective derivation (Meyers et al., 2009).
Asymmetric Synthesis and Catalysis
An innovative application involves a graphite felt electrode modified with a chiral 1-azaspiro[5.5]undecane N-oxyl for the electrocatalytic oxidation of diols, leading to optically active lactones with high enantiopurity. This method signifies a notable advancement in asymmetric synthesis and catalysis (Kashiwagi et al., 2003).
Novel Methodologies for Total Synthesis
A concise enantioselective total synthesis of naturally occurring alkaloids, demonstrating the utility of diastereoselective allylation followed by ring-closing metathesis, has been achieved starting from specific azaspiro[5.5]undecane derivatives. This methodology presents a key feature in synthesizing complex molecular architectures, including alkaloids like (–)-isonitramine (Pandey et al., 2011).
Synthesis of Active Esters for Peptide Synthesis
A new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), facilitates the synthesis of N-protected amino acid-ASUD esters. These esters are active esters crucial in peptide synthesis, offering a stable and efficient alternative to traditional methods while maintaining the enantiomeric purity of amino acids (Rao et al., 2016).
properties
IUPAC Name |
tert-butyl 11-amino-2-azaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-6-9-15(11-17)8-5-4-7-12(15)16/h12H,4-11,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNRQISZNWVRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.